![molecular formula C25H25Br2NO5 B12457807 N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes bromine and methoxy groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide typically involves multiple steps. One common method involves the reaction of 1,4-bis(ethoxymethyl)-2,5-dialkoxybenzene with catalytic amounts of p-toluenesulfonic acid in boiling dichloromethane to form pillararenes. These intermediates are then reacted with N-bromosuccinimide (NBS) in acetone under reflux conditions to yield bis(4-bromo-2,5-dimethoxyphenyl)methane
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrogenated derivatives.
科学的研究の応用
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: A psychoactive substance with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: Known for its use in neuropharmacology.
Bis(4-bromo-2,5-dialkoxyphenyl)methane: A related compound used in synthetic chemistry.
Uniqueness
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
特性
分子式 |
C25H25Br2NO5 |
|---|---|
分子量 |
579.3 g/mol |
IUPAC名 |
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25Br2NO5/c1-14-6-8-15(9-7-14)25(29)28-24(16-10-20(30-2)22(32-4)12-18(16)26)17-11-21(31-3)23(33-5)13-19(17)27/h6-13,24H,1-5H3,(H,28,29) |
InChIキー |
AHPSAVAOOUQDTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2Br)OC)OC)C3=CC(=C(C=C3Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)
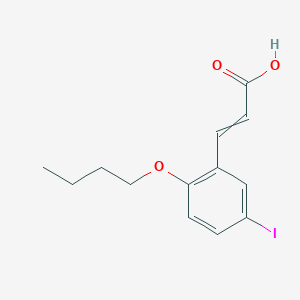
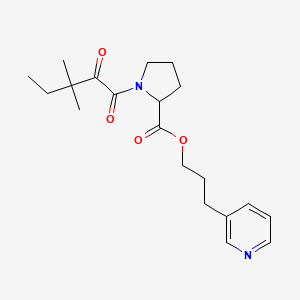
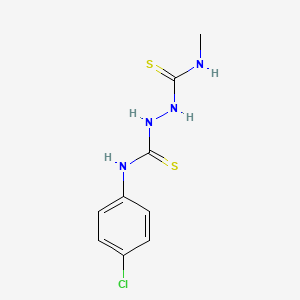
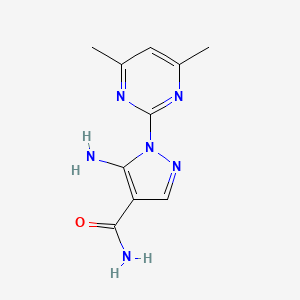
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)
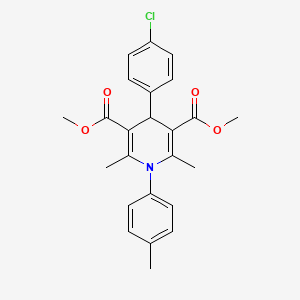

![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B12457817.png)
![N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B12457820.png)
![2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol](/img/structure/B12457821.png)

